Daidzein Bis-tert-butyldimethylsilyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

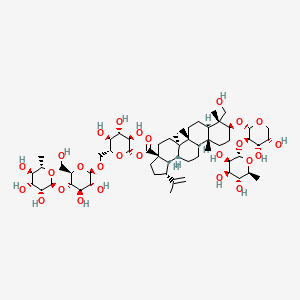

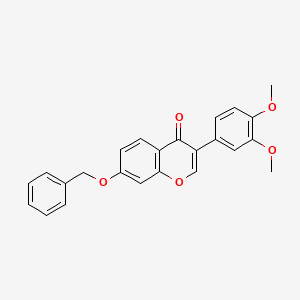

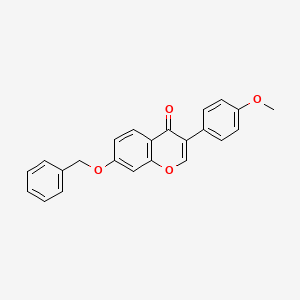

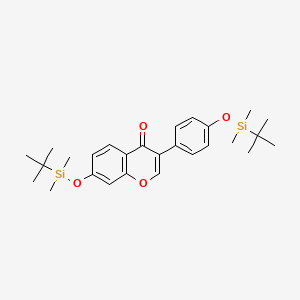

The molecular structure of Daidzein Bis-tert-butyldimethylsilyl Ether is represented by the formula C27H38O4Si2. Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis

While specific chemical reactions involving Daidzein Bis-tert-butyldimethylsilyl Ether are not detailed in the search results, tert-butyldimethylsilyl ethers in general are known to be stable to aqueous base but can be converted back to alcohols under acidic conditions . They can also be cleaved by a 50% aqueous methanolic solution of Oxone .Physical And Chemical Properties Analysis

Daidzein Bis-tert-butyldimethylsilyl Ether is soluble in chloroform, dichloromethane, and methanol . It should be stored at -20°C .Applications De Recherche Scientifique

Bioconversion Pathways and Metabolic Profile

Daidzein, a component of Daidzein Bis-tert-butyldimethylsilyl Ether, has been studied for its bioconversion pathways and metabolic profile . It was found that gut bacteria play a crucial role in the biotransformation of dietary isoflavonoids, which may affect the pharmacological effects of these bioactive compounds in the host . This could have implications for understanding how diet impacts health and disease.

Protective Groups in Organic Synthesis

The tert-butyldimethylsilyl (TBDMS) group, another component of Daidzein Bis-tert-butyldimethylsilyl Ether, is often used as a protective group in organic synthesis . It’s known for its stability and can be used to protect sensitive functional groups during chemical reactions .

3. Oxidation of Primary and Secondary TBDMS Ethers TBDMS ethers have been studied for their oxidation properties . A sequential one-pot synthesis for the oxidation of primary and secondary TBDMS ethers has been developed, which could be relevant in the synthesis of complex organic molecules .

Proteomics Research

Daidzein Bis-tert-butyldimethylsilyl Ether is listed as a product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could potentially be used in the analysis or manipulation of protein structures .

Potential Anti-Alcohol Agent

Daidzin, a compound similar to daidzein, has been reported to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria and might be useful as an anti-alcohol agent . While this hasn’t been directly studied with Daidzein Bis-tert-butyldimethylsilyl Ether, it’s possible that it could have similar properties.

Health Benefits

Isoflavones, a class of compounds that includes daidzein, have been studied for their potential health benefits . They’ve been associated with decreased morbidity rates related to age-related cardiovascular diseases, osteoporosis, hormone-dependent breast and prostate cancers, and menopausal symptoms . Again, while these benefits haven’t been directly linked to Daidzein Bis-tert-butyldimethylsilyl Ether, it’s possible that it could have similar effects.

Mécanisme D'action

Target of Action

Daidzein Bis-tert-butyldimethylsilyl Ether is a derivative of Daidzein, a natural product derived from soy . Daidzein has been shown to have anti-inflammatory properties and can be used in the treatment of cancer . .

Mode of Action

It’s parent compound, daidzein, has been shown to have anti-inflammatory and anti-cancer properties

Biochemical Pathways

Daidzein, its parent compound, has been shown to affect various biochemical pathways related to inflammation and cancer

Pharmacokinetics

It is soluble in chloroform, dichloromethane, and methanol , which may influence its bioavailability and pharmacokinetics.

Result of Action

Its parent compound, daidzein, has been shown to have anti-inflammatory and anti-cancer properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of Daidzein Bis-tert-butyldimethylsilyl Ether. Factors such as the food matrix, dietary habits, frequency of ingestion, intestinal fermentation, and colonic transit time can influence the absorption of similar compounds . .

Propriétés

IUPAC Name |

7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZQFQHUYFLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675654 |

Source

|

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daidzein Bis-tert-butyldimethylsilyl Ether | |

CAS RN |

944912-19-0 |

Source

|

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.